rac Biotin-d4

LC-MS/MS Bioanalysis Method Validation

rac Biotin-d4 is a critical deuterated internal standard (SIL-IS) with a +4 Da mass shift, designed to correct for matrix effects, extraction losses, and ionization variability in LC-MS/MS. Unlike unlabeled biotin or structural analogs, its near-identical physicochemical properties ensure co-elution and accurate quantification in serum, food, and pharmaceutical matrices. It is essential for validated methods per ISO/IEC 17025 and GB 5009.259-2023, and supports ANDA regulatory filings with full traceability.

Molecular Formula C10H16N2O3S
Molecular Weight 248.34 g/mol
Cat. No. B12052209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Biotin-d4
Molecular FormulaC10H16N2O3S
Molecular Weight248.34 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)O)NC(=O)N2
InChIInChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i1D2,2D2
InChIKeyYBJHBAHKTGYVGT-CCSQOTJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Biotin-d4: Technical Baseline and Primary Scientific Utility


rac Biotin-d4 (CAS 1217850-77-5), also known as Biotin-2′,2′,3′,3′-d4, is a deuterated isotopologue of the essential B-vitamin biotin (Vitamin B7). It is specifically synthesized with four deuterium atoms substituted at the 2′,2′,3′,3′ positions of the valeric acid side chain, resulting in a molecular mass shift of +4 Da . This compound is exclusively utilized as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its primary function is to correct for inherent analytical variability—including matrix effects, extraction losses, and ionization efficiency fluctuations—thereby enabling precise and accurate quantification of native biotin in complex biological, food, and pharmaceutical matrices [1].

Why Generic Biotin or Alternative Internal Standards Cannot Replace rac Biotin-d4


Substituting rac Biotin-d4 with unlabeled biotin or a structurally dissimilar analog as an internal standard introduces critical quantification errors in LC-MS/MS workflows. Unlabeled biotin co-elutes with the target analyte, preventing chromatographic distinction and precluding accurate quantitation. While structurally similar compounds (e.g., biotin sulfoxide) can be used as internal standards, they exhibit distinct physicochemical properties, leading to differential extraction recovery, chromatographic retention, and ionization efficiency under varying matrix conditions [1]. In contrast, as a stable isotope-labeled (SIL) analog, rac Biotin-d4 co-elutes with native biotin and demonstrates nearly identical behavior throughout sample preparation and analysis, effectively compensating for matrix-induced ion suppression/enhancement and analyte loss . This ensures the high accuracy, precision, and robustness required for validated analytical methods in regulatory and clinical research settings.

Quantitative Differentiation of rac Biotin-d4: Analytical Performance Metrics


Superior Matrix Effect Compensation via Co-Eluting Isotopologue Internal Standard

rac Biotin-d4 (SIL-IS) provides unequivocal compensation for matrix effects compared to unlabeled biotin, which cannot be used as an internal standard due to identical mass and co-elution without a mass shift. Unlike structurally related analogs, the deuterated internal standard co-elutes with the analyte, ensuring identical ionization suppression or enhancement throughout the entire chromatographic peak [1]. This results in highly accurate quantification, with regulatory guidelines (e.g., Chinese National Food Safety Standard GB 5009.259-2023) mandating SIL-IS use (specifically Biotin-d4) and an internal standard recovery range of 85–115% . In contrast, using no internal standard or a non-co-eluting analog would lead to significantly higher variability and potential inaccuracies outside this acceptable range.

LC-MS/MS Bioanalysis Method Validation Matrix Effects

Co-Elution and Identical Retention Time for Precise Analyte Tracking

rac Biotin-d4 co-elutes precisely with native biotin, a critical characteristic for accurate quantification in LC-MS/MS. This identical chromatographic behavior ensures that both the analyte and internal standard experience the exact same ionization conditions at any given moment, correcting for potential fluctuations in the solvent gradient or ion source instability. A representative protocol reports that both biotin and biotin-d4 elute at 6.8 minutes under a specific linear gradient from 5% to 70% acetonitrile with 0.1% formic acid . This is in contrast to structurally related internal standards, which may exhibit retention time shifts, leading to differential matrix effects and compromised accuracy [1].

Chromatography LC-MS/MS Method Development Internal Standard

Regulatory Compliance and Metrological Traceability for Official Methods

rac Biotin-d4 is a mandated component in official analytical methods, establishing a clear procurement requirement for laboratories seeking accreditation or compliance. The Chinese National Food Safety Standard GB 5009.259-2023 explicitly specifies the use of Biotin-d4 as an internal standard for the determination of biotin in foods by LC-MS/MS, requiring an internal standard recovery between 85-115% and a calibration curve R² ≥ 0.995 . Furthermore, the compound is used with a European Pharmacopoeia (EP) reference standard to verify method accuracy in clinical research settings, ensuring metrological traceability [1]. This contrasts with alternative internal standards or external calibration approaches, which lack this level of official recognition and validation, rendering them unsuitable for regulated testing environments.

Regulatory Science Food Testing Pharmaceutical Analysis Standardization

Defined MS/MS Transitions for Unambiguous Selectivity in Complex Matrices

The deuterium label on rac Biotin-d4 provides a +4 Da mass shift, allowing for the definition of unique and specific Multiple Reaction Monitoring (MRM) transitions that are distinct from native biotin and other potential interferences. A validated method reports monitoring the transition pair m/z 249.1 → 231.2 for rac Biotin-d4, compared to m/z 245.1 → 227.1 for unlabeled biotin . This clear mass difference ensures absolute selectivity for the internal standard channel in the mass spectrometer, eliminating cross-talk or interference from the endogenous analyte. In contrast, alternative internal standards like biotin-d2 (mass shift +2 Da) may be more susceptible to interference from the natural M+2 isotopic peak of abundant native biotin, especially at high analyte concentrations [1].

Mass Spectrometry MRM Selectivity Quantitative Analysis

Validated Application Scenarios for rac Biotin-d4 as an Internal Standard


Clinical and Bioanalytical Research: Accurate Biotin Quantification in Serum/Plasma

rac Biotin-d4 is essential for developing and validating LC-MS/MS assays to measure biotin in human serum or plasma. This is particularly critical for investigating biotin interference in immunoassays that rely on streptavidin-biotin interactions [1]. The co-eluting SIL-IS effectively corrects for the complex matrix effects of serum, enabling accurate quantification across a wide dynamic range (e.g., 0–1315 ng/mL) with high inter-run precision (<10% CV) [1]. This application is vital for clinical research studies examining the impact of high-dose biotin supplementation on diagnostic test results.

Regulated Food and Nutritional Product Testing

In quality control laboratories, rac Biotin-d4 is a mandated component for the quantitative analysis of biotin in complex food matrices, including infant formula, dairy products, and dietary supplements, as per standards like GB 5009.259-2023 . Its use ensures that methods meet the stringent validation criteria required for official testing and labeling compliance, including specified limits for internal standard recovery (85-115%) and calibration linearity (R² ≥ 0.995) . This provides procurement certainty for laboratories seeking ISO/IEC 17025 accreditation.

Pharmaceutical Method Development and Validation (AMV/QC)

rac Biotin-d4 serves as a high-purity reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in the pharmaceutical industry, including support for Abbreviated New Drug Applications (ANDA) [2]. Its comprehensive characterization data and isotopic purity (≥98 atom % D) ensure the robustness and traceability required for regulatory submissions [2]. This application is critical for the development and production of biotin-containing drug formulations.

Metabolic Tracing and Biotinidase Activity Studies

While primarily an analytical internal standard, rac Biotin-d4's stable isotope label enables its use as a tracer in fundamental biochemical research. By spiking the deuterated compound into cell cultures or in vitro systems, researchers can track the metabolic fate of biotin and quantify biotin-dependent enzymatic reactions, such as those involving biotinidase . The distinct mass of the deuterated compound allows for its clear differentiation from endogenous biotin pools using mass spectrometry, providing quantitative insights into biotin metabolism and homeostasis.

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